2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a thiazole ring, a thiophene ring, and a piperazine moiety. Thiazole and thiophene rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds . This compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. . The piperazine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and various thiazole-based drugs.
Thiophene Derivatives: Compounds such as thiophene sulfoxide and thiophene-based pharmaceuticals.
Uniqueness
2,2-Dimethyl-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one is unique due to its combination of thiazole, thiophene, and piperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c1-16(2,3)14(20)18-5-7-19(8-6-18)15-17-13(11-22-15)12-4-9-21-10-12/h4,9-11H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCAOWUZDLGNTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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